molecular formula C9H8F2N2O2 B14870491 2-Cyclopropyl-6-(difluoromethyl)pyrimidine-4-carboxylic acid

2-Cyclopropyl-6-(difluoromethyl)pyrimidine-4-carboxylic acid

Cat. No.: B14870491
M. Wt: 214.17 g/mol
InChI Key: YOZUDTBDPDSXSK-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-(difluoromethyl)pyrimidine-4-carboxylic acid is a chemical compound with a unique structure that includes a cyclopropyl group and a difluoromethyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-6-(difluoromethyl)pyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a cyclopropylamine with a difluoromethylpyrimidine derivative can lead to the formation of the desired compound. The reaction conditions typically involve the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-(difluoromethyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Cyclopropyl-6-(difluoromethyl)pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-(difluoromethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-6-(difluoromethyl)pyrimidine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both cyclopropyl and difluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H8F2N2O2

Molecular Weight

214.17 g/mol

IUPAC Name

2-cyclopropyl-6-(difluoromethyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H8F2N2O2/c10-7(11)5-3-6(9(14)15)13-8(12-5)4-1-2-4/h3-4,7H,1-2H2,(H,14,15)

InChI Key

YOZUDTBDPDSXSK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CC(=N2)C(=O)O)C(F)F

Origin of Product

United States

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